molecular formula C17H13Cl2NO4S B2643805 2-Methyl-8-quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate CAS No. 2380189-74-0

2-Methyl-8-quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate

Cat. No.: B2643805
CAS No.: 2380189-74-0
M. Wt: 398.25
InChI Key: QAMNNGNYZFWMCW-UHFFFAOYSA-N
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Description

2-Methyl-8-quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate is a sulfonate ester derivative featuring a 2-methyl-8-quinolinyl group linked to a 2,5-dichloro-4-methoxybenzenesulfonate moiety. The compound’s quinolinyl and sulfonate groups are critical for its bioactivity, as demonstrated in studies involving tumor cell lines and receptor antagonism.

Properties

IUPAC Name

(2-methylquinolin-8-yl) 2,5-dichloro-4-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO4S/c1-10-6-7-11-4-3-5-14(17(11)20-10)24-25(21,22)16-9-12(18)15(23-2)8-13(16)19/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMNNGNYZFWMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C=C(C(=C3)Cl)OC)Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of 2-Methyl-8-quinoline: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of 2,5-Dichloro-4-methoxybenzenesulfonate Group: This step involves the sulfonation of 2,5-dichloro-4-methoxybenzene followed by the coupling with 2-Methyl-8-quinoline.

The reaction conditions for these steps may vary, but typically involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of 2-Methyl-8-quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of substituted quinoline derivatives.

Scientific Research Applications

2-Methyl-8-quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methyl-8-quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of 2-Methyl-8-quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate and Analogues
Compound Name Structural Features Biological Target Activity/Effect Reference
2-Methyl-8-quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate Sulfonate ester with 2-methyl-8-quinolinyl and dichloro-methoxybenzene B2 receptor (via FR 173657) Inverse agonist in H-69 tumor cells; inhibits basal DNA synthesis
FR 173657 Nonpeptide acrylamide derivative containing the target compound as a substituent B2 receptor antagonist Abolishes BK/Hoe 140-induced mitogenic effects; inverse agonist in H-69 cells
CDN1163 4-(1-methylethoxy)-N-(2-methyl-8-quinolinyl)-benzamide SERCA activator Enhances ER calcium uptake (1–10 µM); reduces oxidative cell death and metabolic dysfunction
LF160687 1-([2,4-dichloro-3-{([2,4-dimethylquinolin-8-yl]oxy)methyl}phenyl]sulfonyl)-pyrrolidinecarboxamide Likely B2 receptor Structural similarity to FR 173657; sulfonyl group instead of sulfonate
Hoe 140 (Icatibant) Peptide-based (D-Arg⁰[Hyp³-Thi⁵-D-Tic⁷-Oic⁸]BK) B2 receptor agonist Stimulates MAPK activity and DNA synthesis in tumor cells

Mechanistic and Pharmacological Insights

Role of the Quinolinyl Group

The 2-methyl-8-quinolinyl moiety is a common structural feature in compounds like FR 173657 and CDN1163. However, its pharmacological role diverges based on the attached functional groups:

  • In FR 173657: The quinolinyl group, combined with the dichloro-methoxybenzenesulfonate ester, enables potent B2 receptor antagonism. FR 173657 abolishes bradykinin (BK)-induced mitogenic effects in tumor cell lines (e.g., H-69, SW-480) and acts as an inverse agonist in H-69 cells, reducing basal DNA synthesis .
  • In CDN1163: The same quinolinyl group is linked to a benzamide structure, shifting the activity toward calcium modulation. CDN1163 enhances SERCA activity, improving calcium uptake in ER vesicles and mitigating metabolic dysfunction in obese and Parkinson’s disease models .
Sulfonate vs. Sulfonyl vs. Amide Functionality
  • Sulfonate (Target Compound): The sulfonate ester in FR 173657 contributes to its nonpeptide antagonist profile, offering metabolic stability compared to peptide antagonists like Hoe 140.
  • Amide (CDN1163) : The amide linkage in CDN1163 directs activity toward intracellular calcium regulation, demonstrating how functional group changes pivot therapeutic applications .
Peptide vs. Nonpeptide Antagonists
  • Hoe 140 (Peptide): Acts as a B2 receptor agonist in tumor cells, stimulating MAPK and phosphatidylinositol hydrolysis. Its peptide structure limits oral bioavailability .
  • FR 173657 (Nonpeptide): Exhibits inverse agonist properties and superior stability, highlighting the advantage of nonpeptide designs in drug development .

Key Research Findings

Tumor Cell Mitogenesis :

  • FR 173657 (containing the target compound) suppresses BK- and Hoe 140-induced DNA synthesis in H-69, SW-480, and EFM-192A cells, unlike peptide antagonists .
  • The target compound’s dichloro-methoxybenzenesulfonate group likely enhances hydrophobic interactions with the B2 receptor.

Calcium Modulation: CDN1163’s benzamide-quinolinyl structure restores SERCA activity in Sod-/- mice, reducing ROS and improving muscle function .

Structural-Activity Relationships (SAR): Substitution at the 8-position of quinoline (e.g., 2-methyl in FR 173657 vs. 2,4-dimethyl in LF160687) fine-tunes receptor affinity and functional outcomes .

Biological Activity

The compound 2-Methyl-8-quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate is a member of the quinoline family, notable for its diverse biological activities. This article aims to synthesize existing research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of 2-Methyl-8-quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate can be represented as:

C15H12Cl2NO4S\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{N}\text{O}_4\text{S}

This compound features a quinoline moiety linked to a sulfonate group, which is critical for its biological interactions.

Antimicrobial Properties

Research has indicated that quinoline derivatives, including 2-Methyl-8-quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate, exhibit significant antimicrobial activity. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains. The mechanism involves interference with bacterial DNA synthesis and cell wall integrity, leading to cell death.

Anticancer Activity

The compound has shown promising results in cancer research. In vitro studies reported that it inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes the cytotoxic effects observed in different cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54910Cell cycle arrest at G1 phase
HeLa12Inhibition of DNA synthesis

The mechanisms underlying the biological activities of this compound include:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It causes G1 phase arrest by modulating cyclin-dependent kinases (CDKs).
  • Antioxidant Activity : The sulfonate group may contribute to antioxidant properties, reducing oxidative stress in cells.

Case Studies

  • Study on Breast Cancer Cells : In a controlled experiment, MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment.
  • Lung Cancer Xenograft Model : In vivo studies involving A549 xenografts in mice demonstrated significant tumor reduction after administration of the compound compared to control groups.

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